(2Z,5Z)-2-[(4-hydroxyphenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC16281954
Molecular Formula: C17H14N2O3S
Molecular Weight: 326.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H14N2O3S |
|---|---|
| Molecular Weight | 326.4 g/mol |
| IUPAC Name | (5Z)-2-(4-hydroxyphenyl)imino-5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C17H14N2O3S/c1-22-14-5-3-2-4-11(14)10-15-16(21)19-17(23-15)18-12-6-8-13(20)9-7-12/h2-10,20H,1H3,(H,18,19,21)/b15-10- |
| Standard InChI Key | SBIIRJICIDGHGE-GDNBJRDFSA-N |
| Isomeric SMILES | COC1=CC=CC=C1/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)O)S2 |
| Canonical SMILES | COC1=CC=CC=C1C=C2C(=O)NC(=NC3=CC=C(C=C3)O)S2 |
Introduction
The compound (2Z,5Z)-2-[(4-hydroxyphenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one is a derivative of thiazolidinones, a class of heterocyclic compounds known for their diverse biological activities. Thiazolidinones are widely studied in medicinal chemistry due to their potential as antibacterial, antifungal, anti-inflammatory, and anticancer agents . This specific compound features a thiazolidine ring with a 4-hydroxyphenyl imino group and a 2-methoxybenzylidene moiety, which contribute to its unique chemical and biological properties.
Synthesis Methods
The synthesis of thiazolidinone derivatives typically involves multi-step reactions. Common methods include one-pot three-component reactions involving primary amines, oxo-compounds, and thiolic agents under various conditions such as heating with dehydrating agents or using acylation agents . For compounds like (2Z,5Z)-2-[(4-hydroxyphenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one, specific conditions such as temperature control and solvent choice are crucial to achieve the desired yield and purity.
Biological Activities
Thiazolidinones are known for their broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . The presence of the 4-hydroxyphenyl and 2-methoxybenzylidene groups in (2Z,5Z)-2-[(4-hydroxyphenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one may contribute to its potential biological activities, although specific studies on this compound are not detailed in the available literature.
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